molecular formula C9H6ClNO2 B6153535 2-(2-chloro-4-cyanophenyl)acetic acid CAS No. 1261820-99-8

2-(2-chloro-4-cyanophenyl)acetic acid

Cat. No. B6153535
CAS RN: 1261820-99-8
M. Wt: 195.6
InChI Key:
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Description

2-(2-Chloro-4-cyanophenyl)acetic acid, also known as 2-chloro-4-cyanoacetophenone (CACP), is a halogenated phenylacetic acid that has been studied for its potential applications in scientific research and other fields. CACP is a colorless crystalline solid that is soluble in water and organic solvents. It has a melting point of 137-138°C and a boiling point of 279-280°C. CACP has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

CACP has been studied for its potential applications in various fields of scientific research. It has been used in the synthesis of several compounds, including benzodiazepines, benzothiophenes, and pyridines. CACP has also been used in the synthesis of several biologically active compounds such as anti-inflammatory drugs, antibiotics, and anti-cancer agents. In addition, CACP has been studied for its potential applications in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of CACP is not fully understood. However, it has been suggested that CACP may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. CACP has also been shown to interact with certain proteins and membrane receptors, which may explain its effects on various biological processes.
Biochemical and Physiological Effects
CACP has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. CACP has also been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, CACP has been shown to inhibit the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory responses.

Advantages and Limitations for Lab Experiments

CACP has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. CACP is also relatively inexpensive and easy to obtain. However, CACP is a halogenated compound and may be toxic in high concentrations. Therefore, it is important to use appropriate safety measures when handling CACP in the laboratory.

Future Directions

There are several potential future directions for the study of CACP. Further research is needed to better understand the mechanism of action of CACP and its effects on biochemical and physiological processes. In addition, further studies are needed to explore the potential applications of CACP in the synthesis of drugs and other compounds. Finally, further research is needed to investigate the potential toxicity of CACP and to develop methods for its safe use in laboratory experiments.

Synthesis Methods

CACP can be synthesized from 2-(2-chloro-4-cyanophenyl)acetic acidyanobenzaldehyde and acetic acid in a two-step process. In the first step, 2-(2-chloro-4-cyanophenyl)acetic acidyanobenzaldehyde is treated with sodium hydroxide and sodium acetate in aqueous ethanol to form 2-(2-chloro-4-cyanophenyl)acetic acidyanoacetophenone. In the second step, 2-(2-chloro-4-cyanophenyl)acetic acidyanoacetophenone is treated with acetic acid in the presence of a basic catalyst such as sodium hydroxide to form CACP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloro-4-cyanophenyl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-4-cyanobenzene", "ethyl bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether" ], "Reaction": [ "Step 1: Ethylation of 2-chloro-4-cyanobenzene with ethyl bromoacetate in the presence of sodium hydroxide to form ethyl 2-(2-chloro-4-cyanophenyl)acetate.", "Step 2: Hydrolysis of ethyl 2-(2-chloro-4-cyanophenyl)acetate with hydrochloric acid to form 2-(2-chloro-4-cyanophenyl)acetic acid.", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate to form the sodium salt of 2-(2-chloro-4-cyanophenyl)acetic acid.", "Step 4: Extraction of the sodium salt of 2-(2-chloro-4-cyanophenyl)acetic acid with diethyl ether to obtain the target compound as a solid." ] }

CAS RN

1261820-99-8

Product Name

2-(2-chloro-4-cyanophenyl)acetic acid

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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